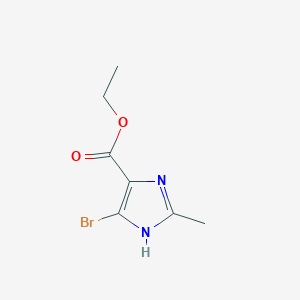
(3-甲氧基哌啶-3-基)甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(3-Methoxypiperidin-3-yl)methanol hydrochloride" involves various strategies, including condensation reactions, ring-opening reactions, and the application of chiral ligands for asymmetric induction. For instance, the straightforward synthesis of related chiral ligands demonstrates the potential for creating enantiopure compounds, which is critical in the synthesis of complex organic molecules (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Molecular Structure Analysis
Crystallographic studies reveal detailed insights into the molecular structure of compounds within the same family as "(3-Methoxypiperidin-3-yl)methanol hydrochloride." These studies provide information on the dihedral angles, hydrogen bonding, and crystal packing, which are crucial for understanding the compound's molecular geometry and intermolecular interactions (Revathi et al., 2015).
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on methanol and its derivatives. For example, the mechanism of methanol synthesis through CO2 and CO hydrogenation on Cu surfaces highlights the potential pathways and intermediates relevant to "(3-Methoxypiperidin-3-yl)methanol hydrochloride" and its derivatives (Grabow & Mavrikakis, 2011).
Physical Properties Analysis
The physical properties of methanol, such as its polarity, solubility, and flammability, provide a foundational understanding of the physical characteristics of related compounds like "(3-Methoxypiperidin-3-yl)methanol hydrochloride." These properties are essential for handling and application in various organic reactions (Offermanns, Schulz, Brandes, & Schendler, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and participation in various chemical reactions, are pivotal. Studies on the synthesis and reactivity of related compounds shed light on the chemical behavior and potential applications of "(3-Methoxypiperidin-3-yl)methanol hydrochloride" in organic synthesis (Czeskis, 1998).
科学研究应用
催化剂和化学反应
(3-甲氧基哌啶-3-基)甲醇盐酸盐,虽然没有直接提到,但很可能参与了催化过程和化学反应,类似于各种研究应用中甲醇所扮演的角色。甲醇是一种基础化学品,年产量超过1000万吨,常用作燃料或燃料添加剂,因其清洁燃烧特性和多功能应用而闻名。在燃料电池和氢气生产领域,甲醇是广泛研究的对象。在低功率需求期间,可以从富含CO的气体中生产甲醇,并在高峰功率需求期间将其用作燃气轮机的辅助燃料。它还在CO2和CO价化过程、氢气生产以及脱氢偶联反应中发挥作用,这对可持续发展至关重要。由于其动力学、组成和形态特性,Cu基催化剂广泛用于甲醇重整反应,尽管它们的确切表面反应机制和方案仍在研究中(Cybulski, 1994),(Yong et al., 2013),(Scotti et al., 2020)。
环境和生物应用
在环境和生物科学中,类似于(3-甲氧基哌啶-3-基)甲醇盐酸盐的化合物被用于各种目的,包括作为变压器矿物油中纤维素固体绝缘老化的指标,以及作为研究环境雌激素影响的模型。例如,甲醇已被确定为评估电力变压器固体绝缘状态的标志物。其生成与纤维素中断的1,4-β-葡萄糖苷键的数量和机械性能变化相关。甲氧氯,一种具有前雌激素活性的化学物质,在体内代谢形成活性雌激素形式HPTE,影响女性的生育、怀孕和子宫内发育,以及经产前暴露的成年男性社会行为(Jalbert et al., 2019),(Cummings, 1997)。
分析和监测应用
类似于(3-甲氧基哌啶-3-基)甲醇盐酸盐的化合物可能参与分析和监测应用,正如甲醇在CO2光催化还原制备甲醇和作为微生物冷冻储存的抗冻添加剂中的应用所证明的那样。这些研究侧重于优化各种参数,以提高CO2转化为甲醇的光催化转化率,并研究各种化学化合物(包括甲醇)在冷冻微生物学中的抗冻活性(Lais et al., 2018),(Hubálek, 2003)。
安全和危害
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
(3-methoxypiperidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJRMZPFIDNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCNC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955517-97-1 |
Source


|
| Record name | (3-methoxypiperidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)


![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)